Trilinolenin is a triglyceride composed of three α-linolenic acid (ALA) molecules esterified to a glycerol backbone. It is a major component of several edible vegetable oils, including linseed oil [], perilla oil [], and chia seed oil [], which are rich sources of omega-3 polyunsaturated fatty acids (ω-3 PUFAs). Trilinolenin plays a crucial role in scientific research, particularly in studies related to lipid metabolism, nutrition, and oxidation.
Trilinolenin can be synthesized through various methods, including enzymatic processes and chemical reactions.
One prominent method involves lipase-catalyzed transesterification reactions. For instance, the synthesis can be achieved by reacting glycerol with linolenic acid in the presence of specific lipases.
Another approach includes direct esterification under acidic conditions, where glycerol reacts with linolenic acid at elevated temperatures.
The molecular structure of trilinolenin consists of a glycerol backbone esterified with three linolenic acid chains.
Trilinolenin participates in various chemical reactions, including:
The mechanism of action of trilinolenin, particularly regarding its health benefits, primarily revolves around its role as a source of omega-3 fatty acids.
Trilinolenin exhibits several notable physical and chemical properties:
Trilinolenin has several scientific and industrial applications:
Trilinolenin, systematically named 1,2,3-tris[(9Z,12Z,15Z)-octadeca-9,12,15-trienoate], is a symmetrical triacylglycerol with the molecular formula C₅₇H₉₂O₆ and a molecular weight of 873.34 g/mol [7]. Its structure features a glycerol backbone esterified with three identical α-linolenic acid (C18:3) chains. Each fatty acid chain contains three cis-configured double bonds at positions Δ9, Δ12, and Δ15, resulting in a bent "U-shaped" conformation that prevents tight molecular packing [5] [8]. This all-Z stereochemistry is critical to its biological function and reactivity, as the cis bonds introduce steric strain that lowers the compound’s melting point and enhances susceptibility to oxidation. The ester carbonyl groups (C=O) exhibit characteristic vibrational frequencies at 1,740 cm⁻¹ in infrared spectra, while the cis C=C bonds absorb at 1,655 cm⁻¹ in Raman spectroscopy [8].
Trilinolenin exhibits distinct properties compared to triglycerides with varying fatty acid saturation. Key differences include:
Table 1: Comparative Properties of Select Triglycerides
Triglyceride | Fatty Acid Composition | Double Bonds | Molecular Formula | Relative Oxidation Rate |
---|---|---|---|---|
Trilinolenin | C18:3/C18:3/C18:3 | 9 | C₅₇H₉₂O₆ | 5.0 (Reference) |
Trilinolein | C18:2/C18:2/C18:2 | 6 | C₅₇H₉₈O₆ | 3.2 |
Triolein | C18:1/C18:1/C18:1 | 3 | C₅₇H₁₀₄O₆ | 1.0 |
Tripalmitin | C16:0/C16:0/C16:0 | 0 | C₅₁H₉₈O₆ | 0.1 |
Trilinolenin is a colorless liquid at room temperature with a melting point of -23°C to -24°C, significantly lower than trilinolein (-13°C) or triolein (5°C) [7]. This depression stems from hindered molecular packing caused by cis double bonds. Its solubility profile includes:
Phase transitions are influenced by temperature and polymorphism. Under rapid cooling, it forms metastable α-crystals with hexagonal packing, which transform into denser β′-forms at -30°C. These transitions are monitored via differential scanning calorimetry (DSC) endotherms at -15°C (α-melt) and -5°C (β′-melt) [4].
Trilinolenin undergoes autoxidation via a free-radical chain reaction, with initiation triggered by heat, light, or metals. The process involves three stages:
Primary products include 9-, 12-, 13-, and 16-hydroperoxyoctadecatrienoates. These decompose into secondary products like malondialdehyde (MDA) and 4-hydroxy-2-hexenal (4-HHE), detected via Raman peaks at 1,725 cm⁻¹ (aldehyde C=O) and 1,165 cm⁻¹ (hydroperoxide C-O) [8].
Two kinetic frameworks describe trilinolenin oxidation:
Table 2: Experimentally Determined Oxidation Parameters for Trilinolenin
Condition | Initiation Rate Constant (kᵢ) | Activation Energy (Eₐ) | Induction Period | Peak PV (mmol/kg) |
---|---|---|---|---|
Dark, 25°C | 0.04 × 10⁻³ M⁻¹s⁻¹ | 65 kJ/mol | >30 days | 210 |
Solar simulator, 50°C | 2.1 × 10⁻³ M⁻¹s⁻¹ | 48 kJ/mol | 4 hours | 185 |
Solar irradiation (0.45 W/cm²) reduces the induction period by >99% compared to dark storage due to radical generation by UV photons. Antioxidants like propyl gallate extend this period by donating hydrogen to peroxyl radicals (k = 3.2 × 10⁶ M⁻¹s⁻¹) [6] [8].
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